molecular formula C7H17O3PS2 B113761 Phoratoxon CAS No. 2600-69-3

Phoratoxon

Cat. No. B113761
CAS RN: 2600-69-3
M. Wt: 244.3 g/mol
InChI Key: FMXFZNGITFNSAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phoratoxin-related compounds and their analogs has been explored through various chemical methodologies. In the context of sequence-defined non-natural polyphosphates, iterative phosphoramidite protocols on a solid support have been utilized to create homopolymers and copolymers with controlled sequences . Similarly, the synthesis of DNA and RNA analogs employs nucleoside phosphoramid

Scientific Research Applications

1. Analytical Method Development for Detection in Animal Products

Rahman et al. (2016) developed an analytical method to detect phorate and its metabolites, including phoratoxon, in porcine and chicken muscles and table eggs. The method, employing ultra-high performance liquid chromatography-tandem mass spectrometry, showcased its versatility for monitoring phorate and its metabolites in protein and fat-rich animal products (Rahman et al., 2016).

2. Effectiveness of Chlorine Dioxide in Removing Pesticide Residues

Chen et al. (2014) investigated the efficacy of chlorine dioxide in removing phorate and diazinon residues on fresh lettuce and in aqueous solutions. They found that chlorine dioxide treatment could lead to the degradation of these pesticides into metabolites, including this compound sulfoxide (Chen et al., 2014).

3. Kinetic Analysis of Oxime-Assisted Reactivation of Inhibited Acetylcholinesterase

Moyer et al. (2018) explored the kinetics of inhibition, reactivation, and aging of phorate oxon (PHO) - a metabolite of phorate, which includes this compound - using recombinant acetylcholinesterase from different species. This study is crucial for understanding the treatment of acute intoxication by organophosphorus pesticides like phorate (Moyer et al., 2018).

4. Study on the Dissipation and Microbial Metabolism of Phorate in Soils

Das et al. (2005) conducted research to examine the effect of phorate on microbial growth and the persistence of insecticidal residues, including its metabolites like this compound, in different soil types. This study provides insights into the environmental impact of phorate application in agriculture (Das et al., 2005).

5. Development of Gold Nanoparticles-based Aptasensor for Phorate Detection

Bala et al. (2015) reported the creation of a gold nanoparticles-based aptasensor for detecting phorate. This method demonstrates a rapid, simple, and efficient way of screening for the presence of phorate, implicating its metabolites such as this compound (Bala et al., 2015).

6. Phorate-Induced Host Defence Responses in Cultivated Peanut

Jain et al. (2015) focused on understanding how phorate treatment in peanuts affects the plant’s resistance to tomato spotted wilt tospovirus. They found that phorate application could induce various biochemical and molecular changes, including defense-related responses, which may involve this compound as a metabolite (Jain et al., 2015).

Safety and Hazards

Phoratoxins are proteins present in the leaves and branches of the Phoradendron . The berries of the mistletoe do not contain phoratoxins, making them less toxic compared to other parts of the plant .

Future Directions

Phoratoxin C showed remarkable toxicity against the solid tumor from breast carcinoma . In a further study, the anticancer effects of other types of American mistletoe, Phoradendron serotinum, on proliferation and apoptosis of human breast cancer cell line were investigated . These findings provide a good base for clinical trials .

Mechanism of Action

Target of Action

Phoratoxon, also known as Phorate Oxon, is a potent organophosphate insecticide and acaricide . Its primary target is the enzyme acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is essential for transmitting signals across nerve synapses. By inhibiting acetylcholinesterase, this compound disrupts this process, leading to an accumulation of acetylcholine, which can cause overstimulation of nerves and muscles .

Mode of Action

This compound acts by binding to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine . This results in an excess of acetylcholine in the synaptic cleft, leading to continuous stimulation of the postsynaptic neuron. The overstimulation of the nervous system can lead to a range of symptoms, from twitching and tremors to paralysis and respiratory failure .

Biochemical Pathways

It is known that this compound has a high affinity for phospholipids, suggesting that it may disrupt cell membranes . This disruption could potentially affect a variety of biochemical pathways, particularly those involved in signal transduction and cellular communication.

Result of Action

The primary result of this compound’s action is the overstimulation of the nervous system due to the inhibition of acetylcholinesterase . This can lead to a range of symptoms, including muscle twitching, tremors, paralysis, and in severe cases, respiratory failure . Additionally, this compound’s high affinity for phospholipids suggests that it may disrupt cell membranes, potentially leading to cell damage or death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the toxicity of the plant from which this compound is derived, the American variant of the mistletoe, is dependent on the host tree, as the host tree provides fixed inorganic nitrogen compounds necessary for the mistletoe to synthesize phoratoxins . Furthermore, the state of aggregation of this compound depends on the presence of inorganic phosphate or phospholipids , suggesting that the compound’s action, efficacy, and stability could be influenced by the chemical composition of its environment.

properties

IUPAC Name

1-[ethoxy(ethylsulfanylmethylsulfanyl)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17O3PS2/c1-4-9-11(8,10-5-2)13-7-12-6-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXFZNGITFNSAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)SCSCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17O3PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4037586
Record name Phorate oxon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4037586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2600-69-3
Record name Phorate oxon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2600-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phoratoxon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002600693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phorate oxon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4037586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHORATOXON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSY09QD27V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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